molecular formula C9H16N2 B8565300 1-(1-Ethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanamine

1-(1-Ethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanamine

Cat. No.: B8565300
M. Wt: 152.24 g/mol
InChI Key: JFBHVEAHHRQQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethyl-1H-pyrrol-2-yl)-N,N-dimethylmethanamine is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1-(1-ethylpyrrol-2-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C9H16N2/c1-4-11-7-5-6-9(11)8-10(2)3/h5-7H,4,8H2,1-3H3

InChI Key

JFBHVEAHHRQQJL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 35% aqueous formaldehyde solution (9 ml, 105 mmol) and dimethylamine hydrochloride (9.0 g, 110 mmol) was added to 1-ethylpyrrole (10.0 g, 105 mmol) with stirring under ice-cooling over a 90-minute interval, and then the resulting mixture was stirred at room temperature for 6 hours. After stirring, 10% aqueous sodium hydroxide solution (150 ml) was added to the reaction mixture, and the resulting mixture was extracted with ether. The extract was washed with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by chromatography on a silica gel column using a mixed solvent of dichloromethane and methanol (9:1) as the eluent to afford 2-(N,N-dimethylaminomethyl)-1-ethylpyrrole (15.6 g, yield: 97%).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
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10 g
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reactant
Reaction Step Two
Quantity
150 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of a 35% aqueous formaldehyde solution (9.0 mL, 105 mmol) and dimethylamine hydrochloride (9.0 g, 110 mmol) was added to 1-ethylpyrrol (10.0 g, 105 mmol) under ice-cooling with stirring over 1 hour and 30 minutes and the mixture was stirred at room temperature for 6 hours. A 10% aqueous sodium hydroxide solution (150 mL) and ether were added to the reaction mixture to separate it. The thus obtained organic phase was separated, washed with a saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (methylene chloride:methanol, 9:1) to obtain 2-(N,N-dimethylaminomethyl)-1-ethylpyrrol (15.6 9, yield: 97%).
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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